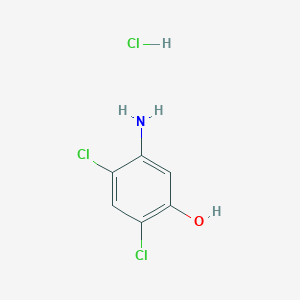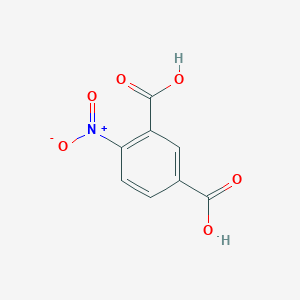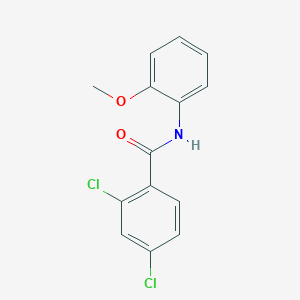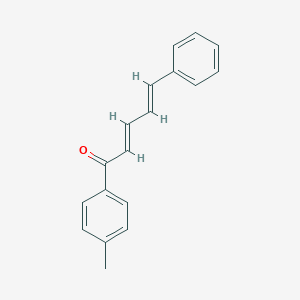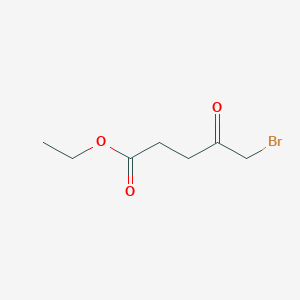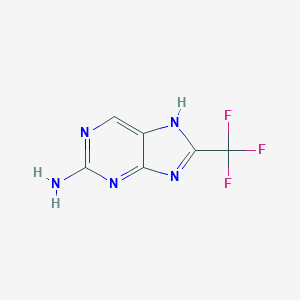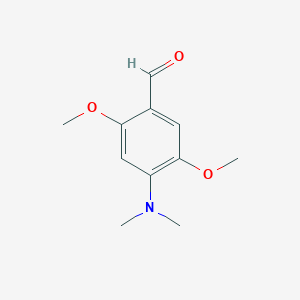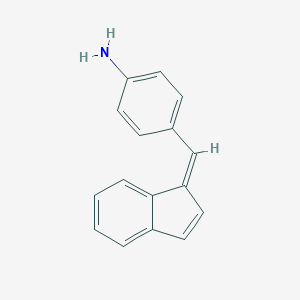![molecular formula C16H12N2 B182701 2-[(E)-2-pyridin-3-ylethenyl]quinoline CAS No. 1586-51-2](/img/structure/B182701.png)
2-[(E)-2-pyridin-3-ylethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-pyridin-3-ylethenyl]quinoline, also known as PQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. PQ is a derivative of quinoline, a class of organic compounds that has been extensively investigated due to its diverse biological activities. PQ has been found to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anticancer activity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-[(E)-2-pyridin-3-ylethenyl]quinoline exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy. In addition to its anticancer activity, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been found to exhibit anti-inflammatory and antioxidant properties. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Activation of the AMPK pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
生化学的および生理学的効果
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to exhibit neuroprotective and cardioprotective effects. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to protect against ischemia/reperfusion injury in animal models of myocardial infarction.
実験室実験の利点と制限
One of the advantages of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its broad range of biological activities. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its potential toxicity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-[(E)-2-pyridin-3-ylethenyl]quinoline. One area of research is the development of 2-[(E)-2-pyridin-3-ylethenyl]quinoline derivatives with improved efficacy and safety profiles. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Further studies are needed to fully understand the signaling pathways involved in the anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Additionally, more studies are needed to investigate the potential applications of 2-[(E)-2-pyridin-3-ylethenyl]quinoline in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
合成法
The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]quinoline involves the condensation of 2-acetylpyridine and 2-aminobenzophenone in the presence of a base catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of 2-[(E)-2-pyridin-3-ylethenyl]quinoline as the final product. The yield of 2-[(E)-2-pyridin-3-ylethenyl]quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
特性
CAS番号 |
1586-51-2 |
|---|---|
製品名 |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-16-14(5-1)8-10-15(18-16)9-7-13-4-3-11-17-12-13/h1-12H/b9-7+ |
InChIキー |
LUHTXESUYWNUHX-VQHVLOKHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CN=CC=C3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

